molecular formula C8H4F6O5S2 B091897 2,4-Bis[(trifluoromethyl)sulfonyl]phenol CAS No. 15183-81-0

2,4-Bis[(trifluoromethyl)sulfonyl]phenol

Cat. No. B091897
CAS RN: 15183-81-0
M. Wt: 358.2 g/mol
InChI Key: YLVSVWPYINMRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis[(trifluoromethyl)sulfonyl]phenol is a chemical compound that is part of a broader class of sulfone compounds, which are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. The trifluoromethyl groups attached to the sulfonyl groups increase the compound's electronegativity and chemical stability.

Synthesis Analysis

The synthesis of related bis(trifluoromethyl)phenyl sulfone compounds involves a two-step sequence starting from commercially available thiophenols, followed by alkylation and oxidation to yield the sulfones in high yields . The synthesis of side-chain-sulfonated aromatic diamines, which are structurally related to 2,4-bis[(trifluoromethyl)sulfonyl]phenol, has been achieved through copolymerization processes . These methods indicate that the synthesis of such sulfone compounds can be tailored to achieve high yields and desired properties.

Molecular Structure Analysis

The molecular structure of bis(trifluoromethyl)sulfonyl compounds has been studied through crystallography, revealing insights into their electron delocalization and bond lengths . The molecular structures of related compounds, such as 2,2'-sulfinyl-bis(4-methyl phenol), have been confirmed by spectroscopic methods and single-crystal x-ray diffraction, which is crucial for understanding the geometry and electronic distribution within the molecule .

Chemical Reactions Analysis

Bis(trifluoromethyl)phenyl sulfones have been utilized in the Julia-Kocienski olefination reaction, which is a method for forming carbon-carbon double bonds . These reactions are highly stereoselective and can be used to synthesize a wide variety of alkenes and dienes. The reaction mechanisms have been studied, providing insights into the stereocontrol and elimination steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone compounds are influenced by their molecular structure. For instance, the presence of trifluoromethyl groups can significantly affect the compound's acidity, solubility, and thermal stability . Sulfonated polyimides derived from similar sulfone compounds have shown good solubility in aprotic solvents and high thermal stability, which are desirable properties for materials used in high-temperature applications 10.

Scientific Research Applications

  • Synthesis of Polyimide Films

    • 2,4-Bis[(trifluoromethyl)sulfonyl]phenol derivatives have been used in the synthesis of fluorinated polyimide (PI) films. These films exhibit excellent optical transmittance in the visible region and solubility in polar organic solvents. The PI derived from certain derivatives shows superior optical transparency, making them valuable in applications requiring clear, transparent materials (Hu Zhi-zhi, 2010).
  • Development of Nanofiltration Membranes

    • Novel sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol. These membranes show improved water flux and are effective in the treatment of dye solutions, highlighting their potential in wastewater treatment and purification processes (Yang Liu et al., 2012).
  • Sulfurane and Sulfurane Oxide Synthesis

    • Compounds related to 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been employed in the synthesis of sulfuranes and sulfurane oxides. These compounds are significant in the study of sulfur chemistry and have potential applications in various organic syntheses (T. Kitazume & J. Shreeve, 1978).
  • Development of Fluorinated Polyimides

    • A derivative of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol was used to synthesize fluorinated poly(ether sulfone imide)s, which demonstrated high thermal stability and low dielectric constants. This indicates their potential in electronic applications where materials with low dielectric properties and high thermal resistance are required (Chenyi Wang et al., 2014).
  • Stereoselective Synthesis in Organic Chemistry

    • Derivatives of 2,4-Bis[(trifluoromethyl)sulfonyl]phenol have been used in the Julia-Kocienski olefination, a reaction crucial in the synthesis of complex organic molecules. These derivatives have shown effectiveness in producing stereoselective outcomes, which is valuable in the synthesis of pharmaceuticals and other fine chemicals (D. A. Alonso et al., 2005).

properties

IUPAC Name

2,4-bis(trifluoromethylsulfonyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O5S2/c9-7(10,11)20(16,17)4-1-2-5(15)6(3-4)21(18,19)8(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVWPYINMRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496810
Record name 2,4-Bis(trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis[(trifluoromethyl)sulfonyl]phenol

CAS RN

15183-81-0
Record name 2,4-Bis(trifluoromethanesulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.